N-(2-fluorophenyl)-3,3-dimethylbutanamide
Description
N-(2-fluorophenyl)-3,3-dimethylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group attached to a butanamide backbone
Properties
IUPAC Name |
N-(2-fluorophenyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)8-11(15)14-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLFWNIGMQVKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271159 | |
| Record name | N-(2-Fluorophenyl)-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335204-11-0 | |
| Record name | N-(2-Fluorophenyl)-3,3-dimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335204-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Fluorophenyl)-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2-fluoroaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-fluoroaniline+3,3-dimethylbutanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(2-fluorophenyl)-3,3-dimethylbutanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-3,3-dimethylbutanamide has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-3,3-dimethylbutanamide
- N-(2-bromophenyl)-3,3-dimethylbutanamide
- N-(2-methylphenyl)-3,3-dimethylbutanamide
Comparison: N-(2-fluorophenyl)-3,3-dimethylbutanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.
Biological Activity
N-(2-fluorophenyl)-3,3-dimethylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring attached to a dimethylbutanamide backbone. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The fluorine atom on the phenyl ring may participate in halogen bonding , which can enhance binding affinity to proteins or enzymes. Furthermore, the amide group can form hydrogen bonds , stabilizing interactions with biological targets and modulating various biochemical pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The compound's IC50 values suggest potent activity against these cell lines, indicating its potential as a therapeutic agent in oncology.
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 2.5 |
| HCT116 | 1.8 |
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. In vitro assays have demonstrated that it reduces pro-inflammatory cytokine production in macrophages, suggesting its potential application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the compound's biological activity. For instance, varying the position and type of substituents on the phenyl ring can enhance or diminish anticancer potency. The following table summarizes key findings from SAR studies:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| ortho | Fluorine | Increased potency |
| meta | Methyl | Decreased potency |
| para | Chlorine | Moderate potency |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in a xenograft model of lung cancer. Mice treated with the compound showed significant tumor reduction compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.
Case Study 2: Inflammatory Response Modulation
In another investigation, this compound was administered to models of acute inflammation induced by lipopolysaccharides (LPS). Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
